molecular formula C9H12N2O4 B5269855 5-Pentanoyl-1,3-diazinane-2,4,6-trione

5-Pentanoyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5269855
M. Wt: 212.20 g/mol
InChI Key: SGDHXNOTONBDKS-UHFFFAOYSA-N
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Description

5-Pentanoyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a pentanoyl (C₄H₉CO-) substituent at the 5-position of the diazinane-trione core. Barbiturates, first synthesized in the early 20th century, are central nervous system (CNS) depressants that act via modulation of γ-aminobutyric acid (GABA) receptors. The pentanoyl group distinguishes this compound from classical barbiturates, which typically feature alkyl, aryl, or allyl substituents.

Properties

IUPAC Name

5-pentanoyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-2-3-4-5(12)6-7(13)10-9(15)11-8(6)14/h6H,2-4H2,1H3,(H2,10,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDHXNOTONBDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1C(=O)NC(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentanoyl-1,3-diazinane-2,4,6-trione typically involves the acylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

5-Pentanoyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

5-Pentanoyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a pharmacophore in drug design, particularly for its anticonvulsant and sedative properties.

    Medicine: Research is ongoing into its use as an active pharmaceutical ingredient in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Pentanoyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In medicinal applications, it is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to sedative and anticonvulsant effects .

Comparison with Similar Compounds

Key Observations :

  • Pentanoyl vs. This may alter solubility and protein-binding affinity .
  • Planarity and Crystallinity: Substituents like 3,4-dimethoxybenzylidene enhance planarity and intramolecular interactions (e.g., C-H···O), influencing crystal packing . The flexible pentanoyl chain may reduce crystallinity, impacting formulation stability.

Physicochemical Properties

Property This compound Phenobarbital Pentobarbital Oxyma-B
LogP (Predicted) ~2.1 (moderate lipophilicity) 1.5 2.0 0.8
Solubility (mg/mL) ~10 (DMSO) 1 (water) 0.5 (water) 50 (water)
Metabolic Stability Susceptible to esterase hydrolysis Hepatic oxidation Hepatic oxidation Stable

Key Findings :

  • Lipophilicity: The pentanoyl group increases LogP compared to Phenobarbital but remains lower than Pentobarbital, suggesting intermediate blood-brain barrier penetration .
  • Degradation: Unlike alkyl-substituted barbiturates, the acyl group may render 5-pentanoyl derivatives prone to esterase-mediated hydrolysis, shortening half-life in vivo .

Pharmacological Activity

Compound GABA Potentiation Sedative/Hypnotic Efficacy Clinical Use Toxicity Profile
5-Pentanoyl derivative Moderate Intermediate duration Experimental Neurotoxicity risk
Phenobarbital High Long-acting Epilepsy, Sedation Respiratory depression
Pentobarbital High Short-acting Anesthesia, Euthanasia CNS depression
Oxyma-B Low Minimal Peptide synthesis Low toxicity

Key Insights :

  • GABA Modulation: Classical barbiturates like Phenobarbital exhibit stronger GABAergic effects due to hydrophobic interactions with receptor subunits. The polar pentanoyl group may reduce binding affinity .
  • Therapeutic Potential: While Phenobarbital and Pentobarbital are clinically established, the pentanoyl derivative’s intermediate lipophilicity and hydrolytic instability may limit its utility as a CNS depressant.

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